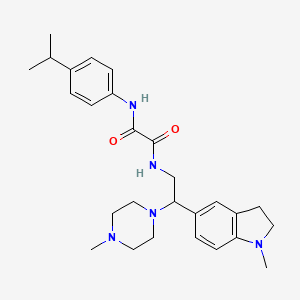

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2/c1-19(2)20-5-8-23(9-6-20)29-27(34)26(33)28-18-25(32-15-13-30(3)14-16-32)21-7-10-24-22(17-21)11-12-31(24)4/h5-10,17,19,25H,11-16,18H2,1-4H3,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMMLIDUFYBASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Key oxalamide derivatives with structural or functional similarities include:

Key Observations:

- Target vs. BNM-III-170: Both contain aromatic N1-substituents and complex N2-side chains, but BNM-III-170’s guanidinomethyl group suggests ionic interactions (e.g., with viral glycoproteins), while the target’s piperazine/indoline may favor CNS receptor binding .

- Target vs. S336 : S336’s dimethoxybenzyl and pyridinylethyl groups enhance solubility and flavor receptor (hTAS1R1/hTAS1R3) agonism, contrasting with the target’s lipophilic and pharmacophore-like features .

- Target vs. Food Additives : Flavor-oriented oxalamides (e.g., S336) prioritize metabolic stability and low toxicity, whereas the target’s indoline/piperazine moieties may increase metabolic complexity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis involves coupling oxalyl chloride with substituted amines. Key steps include:

- Step 1 : React 4-isopropylphenylamine with oxalyl chloride under inert atmosphere (N₂/Ar) to form the N1-oxalamide intermediate.

- Step 2 : Introduce the secondary amine (2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine) via nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .

- Catalysts : Use triethylamine or DMAP to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl phenyl protons at δ 1.2–1.4 ppm, piperazine methyl at δ 2.3 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity (>98%) and detect impurities .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C: 64.5%, H: 7.2%, N: 15.7%) .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) over 48–72 hours .

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination of the aryl ring) impact target binding and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 3-fluoro vs. 4-isopropylphenyl) via molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .

- LogP Analysis : Measure partition coefficients (HPLC-derived) to correlate lipophilicity with membrane permeability .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 30 min preferred) .

Q. What computational strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell lines) .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to explore conformational flexibility affecting binding affinity .

- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-QTOF-MS to identify degradants .

- Stability-Indicating Methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to resolve degradation products .

- Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic fate in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.